(2-Fluoro-5-((p-tolylamino)methyl)phenyl)boronic acid
Description
(2-Fluoro-5-((p-tolylamino)methyl)phenyl)boronic acid is a boronic acid derivative featuring a fluorine atom at the ortho position and a p-tolylamino methyl group at the para position relative to the boronic acid moiety. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials science applications .
Properties
IUPAC Name |
[2-fluoro-5-[(4-methylanilino)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BFNO2/c1-10-2-5-12(6-3-10)17-9-11-4-7-14(16)13(8-11)15(18)19/h2-8,17-19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVNDBLSQXIRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CNC2=CC=C(C=C2)C)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171284 | |
| Record name | B-[2-Fluoro-5-[[(4-methylphenyl)amino]methyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190095-08-9 | |
| Record name | B-[2-Fluoro-5-[[(4-methylphenyl)amino]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190095-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-Fluoro-5-[[(4-methylphenyl)amino]methyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-((p-tolylamino)methyl)phenyl)boronic acid typically involves the reaction of 2-fluoro-5-((p-tolylamino)methyl)phenyl)boronic acid with appropriate boron reagents under controlled conditions. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-((p-tolylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-Fluoro-5-((p-tolylamino)methyl)phenyl)boronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of advanced materials and fine chemicals
Mechanism of Action
The mechanism of action of (2-Fluoro-5-((p-tolylamino)methyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Boronic Acids
Commercial Availability and Challenges
Several analogues, such as (2-Fluoro-5-pentanoylphenyl)boronic acid, are listed as discontinued (), highlighting supply chain volatility. The target compound’s synthesis may require multi-step functionalization of the p-tolylamino group, increasing production costs compared to simpler derivatives .
Biological Activity
(2-Fluoro-5-((p-tolylamino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a fluorine atom and a p-tolylamino group, contribute to its biological activity. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
The molecular formula of this compound is C14H15BFNO2, with a molar mass of 259.08 g/mol. It is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in various organic compounds.
The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with specific enzymes and receptors. The boronic acid group can interact with active site residues, inhibiting enzymatic activity and modulating biochemical pathways. This property makes it a valuable candidate for drug development targeting various diseases, particularly those involving enzyme dysregulation .
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes, which could be beneficial in treating conditions like cancer and metabolic disorders.
- Cell Proliferation Inhibition : Studies have shown that related compounds exhibit potent inhibition of cell proliferation in various cancer cell lines, with IC(50) values in the nanomolar range . This suggests that this compound may have similar effects.
Case Study: L1210 Cell Line
In a notable study involving L1210 mouse leukemia cells, compounds similar to this compound demonstrated significant growth inhibition. The mechanism involved the intracellular release of active metabolites that interfered with DNA synthesis .
Comparative Analysis
To further understand the uniqueness of this compound, it is useful to compare it with other boronic acids:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Phenylboronic Acid | Simpler structure | General reagent in organic synthesis |
| 4-Fluorophenylboronic Acid | Fluorinated derivative | Similar reactivity but less specificity |
| (4-Methylphenyl)boronic Acid | Methyl substitution | Used in organic synthesis |
| This compound | Unique substitution pattern enhances selectivity | Potential enzyme inhibitor |
Research Applications
The compound's ability to interact with biological molecules positions it as a promising candidate for further research in drug design. Its applications include:
- Medicinal Chemistry : Investigated for its potential as an anticancer agent.
- Biochemical Probes : Used to study enzyme mechanisms and cellular pathways.
- Synthetic Chemistry : Employed in cross-coupling reactions to synthesize complex organic molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
